Gliadin peptide A (206-217)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gliadin peptide A (206-217) is a small peptide derived from gluten, a protein found in wheat, rye, and barley. This peptide has been of particular interest to researchers due to its potential role in the development of celiac disease, an autoimmune disorder triggered by the ingestion of gluten in genetically susceptible individuals. In

Applications De Recherche Scientifique

Gliadin peptide A (Gliadin peptide A (206-217)) has been widely used in research to investigate the mechanisms underlying celiac disease. It has been shown to induce an immune response in individuals with celiac disease, leading to the production of antibodies against the peptide. Researchers have used these antibodies to develop diagnostic tests for celiac disease and to study the role of the peptide in the disease process.

Mécanisme D'action

Gliadin peptide A (Gliadin peptide A (206-217)) is believed to trigger an immune response in individuals with celiac disease by binding to a specific receptor on the surface of immune cells called HLA-DQ2. This binding leads to the activation of T cells, which then attack the intestinal lining, leading to the symptoms of celiac disease.

Biochemical and Physiological Effects:

Gliadin peptide A (Gliadin peptide A (206-217)) has been shown to have a number of biochemical and physiological effects on the body. It can induce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which can contribute to the inflammation seen in celiac disease. It can also increase intestinal permeability, allowing larger molecules to pass through the intestinal lining and potentially trigger an immune response.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using gliadin peptide A (Gliadin peptide A (206-217)) in lab experiments is that it is a well-characterized peptide with a known sequence and structure. This makes it easier to design experiments and interpret results. However, one limitation is that it is only one of many peptides found in gluten, and its role in celiac disease may be influenced by other peptides and proteins.

Orientations Futures

There are many future directions for research on gliadin peptide A (Gliadin peptide A (206-217)). One area of interest is the development of therapeutic interventions for celiac disease that target the peptide or its receptor. Another area of research is the development of better diagnostic tests for celiac disease, which could help identify individuals at risk for the disease earlier. Finally, researchers are interested in understanding the role of gliadin peptide A (Gliadin peptide A (206-217)) in non-celiac gluten sensitivity, a condition characterized by similar symptoms to celiac disease but without the autoimmune component.

Méthodes De Synthèse

Gliadin peptide A (Gliadin peptide A (206-217)) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).

Propriétés

Numéro CAS |

115288-29-4 |

|---|---|

Nom du produit |

Gliadin peptide A (206-217) |

Formule moléculaire |

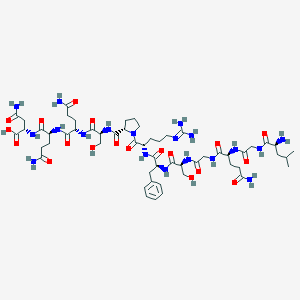

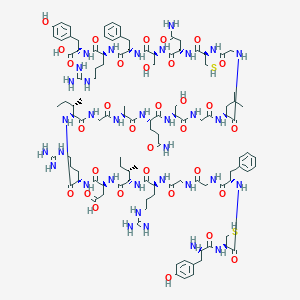

C55H87N19O19 |

Poids moléculaire |

1318.4 g/mol |

Nom IUPAC |

(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C55H87N19O19/c1-27(2)20-29(56)45(83)64-23-43(81)66-30(12-15-39(57)77)46(84)65-24-44(82)67-36(25-75)50(88)71-34(21-28-8-4-3-5-9-28)49(87)70-33(10-6-18-63-55(61)62)53(91)74-19-7-11-38(74)52(90)73-37(26-76)51(89)69-31(13-16-40(58)78)47(85)68-32(14-17-41(59)79)48(86)72-35(54(92)93)22-42(60)80/h3-5,8-9,27,29-38,75-76H,6-7,10-26,56H2,1-2H3,(H2,57,77)(H2,58,78)(H2,59,79)(H2,60,80)(H,64,83)(H,65,84)(H,66,81)(H,67,82)(H,68,85)(H,69,89)(H,70,87)(H,71,88)(H,72,86)(H,73,90)(H,92,93)(H4,61,62,63)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |

Clé InChI |

OZVVOATXJAQRMF-YRYMBYOHSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)N |

SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)N |

SMILES canonique |

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)N |

Séquence |

LGQGSFRPSQQN |

Synonymes |

A-gliadin peptide (206-217) gliadin peptide A (206-217) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)

![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)

![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)